(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol acts as a dopamine receptor agonist, specifically targeting the D1 and D2 receptor subtypes. It has been shown to increase dopamine release in the prefrontal cortex, which is implicated in cognitive function and emotion regulation. This compound also modulates glutamate transmission in the prefrontal cortex, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of schizophrenia and depression. It has also been shown to have anxiolytic and antidepressant effects. This compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroplasticity and has been implicated in the pathogenesis of depression and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has several advantages for lab experiments, including its high affinity and selectivity for dopamine receptors, as well as its potential as a PET imaging agent. However, this compound is a relatively new compound and its safety and efficacy have not yet been fully established. Further studies are needed to determine its potential therapeutic applications and to assess its safety profile.
Direcciones Futuras
There are several future directions for the study of (3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol. One potential application is in the treatment of cognitive deficits associated with schizophrenia and other psychiatric disorders. Another potential application is in the development of PET imaging agents for dopamine receptors. Further studies are needed to determine the safety and efficacy of this compound, as well as its potential use in combination with other drugs for the treatment of psychiatric disorders.
Métodos De Síntesis
The synthesis of (3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol involves several steps, including the preparation of the key intermediate, 1-(2-fluorophenyl)-4-(4-methylpiperazin-1-yl)piperidine-4-carboxylic acid, which is then converted into this compound through a series of reactions. This process has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been shown to have a high affinity for dopamine receptors, which are implicated in the pathogenesis of these disorders. This compound has also been studied for its potential use as a PET imaging agent for dopamine receptors.
Propiedades
IUPAC Name |
(3R,4R)-1-[1-(2-fluorophenyl)piperidin-4-yl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33FN4O/c1-23-12-14-25(15-13-23)20-8-11-26(16-21(20)27)17-6-9-24(10-7-17)19-5-3-2-4-18(19)22/h2-5,17,20-21,27H,6-16H2,1H3/t20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCOGGSFPVAKSM-NHCUHLMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)C3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.